molecular formula C10H10BrNO B8059785 (6-Bromo-1-methyl-1H-indol-4-yl)-methanol

(6-Bromo-1-methyl-1H-indol-4-yl)-methanol

Cat. No.: B8059785
M. Wt: 240.10 g/mol
InChI Key: OOZKSFGRFDLRIM-UHFFFAOYSA-N
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Description

(6-Bromo-1-methyl-1H-indol-4-yl)-methanol: is a brominated indole derivative with a methanol group attached to the 4-position of the indole ring. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals due to their diverse biological activities.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 6-bromoindole as the starting material.

  • Alkylation: The indole is alkylated using methyl iodide to introduce the methyl group at the 1-position.

  • Hydroxylation: The methanol group is introduced through hydroxylation at the 4-position.

Industrial Production Methods:

  • Scale-Up: The synthesis can be scaled up using industrial reactors, ensuring controlled reaction conditions to maintain product purity and yield.

  • Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

(6-Bromo-1-methyl-1H-indol-4-yl)-methanol: undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the methanol group to a carboxylic acid.

  • Reduction: Reduction reactions can reduce the bromine atom to hydrogen.

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

  • Substitution: Common reagents include nucleophiles such as amines and alcohols.

Major Products Formed:

  • Oxidation: 6-Bromo-1-methyl-1H-indole-4-carboxylic acid.

  • Reduction: 6-Bromo-1-methyl-1H-indol-4-yl-hydride.

  • Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

(6-Bromo-1-methyl-1H-indol-4-yl)-methanol: has several scientific research applications:

  • Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

  • Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Investigated for its potential therapeutic uses in treating various diseases.

  • Industry: Utilized in the development of new pharmaceuticals and organic materials.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways:

  • Molecular Targets: Binds to specific receptors or enzymes, influencing their activity.

  • Pathways Involved: May modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

(6-Bromo-1-methyl-1H-indol-4-yl)-methanol: is compared with other similar indole derivatives:

  • Similar Compounds: 6-Bromoindole, 1-methylindole, and other brominated indoles.

This compound's unique structure and properties make it a valuable subject of study in various scientific fields. Its diverse applications and potential benefits highlight its importance in ongoing research and industrial development.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

(6-bromo-1-methylindol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-12-3-2-9-7(6-13)4-8(11)5-10(9)12/h2-5,13H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZKSFGRFDLRIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=C(C=C21)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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